molecular formula C13H14N4O3 B14005213 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide

Cat. No.: B14005213
M. Wt: 274.28 g/mol
InChI Key: IATJYMJIYUYPMR-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, and the product is purified using techniques such as recrystallization and chromatography. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxyimino-acetamide can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

(2Z)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C13H14N4O3/c1-9-12(15-11(18)8-14-20)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-8,20H,1-2H3,(H,15,18)/b14-8-

InChI Key

IATJYMJIYUYPMR-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=N\O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.